2-Cyano-5-(2-methoxyphenyl)phenol
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Overview
Description
2-Cyano-5-(2-methoxyphenyl)phenol is an organic compound that features a cyano group (-CN) and a methoxy group (-OCH₃) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-Cyano-5-(2-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(2-methoxyphenyl)phenol
- 2-Cyano-5-(4-methoxyphenyl)phenol
- 2-Cyano-3-(2-methoxyphenyl)phenol
Uniqueness
2-Cyano-5-(2-methoxyphenyl)phenol is unique due to the specific positioning of the cyano and methoxy groups on the phenol ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. The unique electronic and steric effects imparted by these substituents make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-4-(2-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSGKTBWHQVYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684673 |
Source
|
Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-70-7 |
Source
|
Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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